molecular formula C14H21BO3 B8258660 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8258660
M. Wt: 248.13 g/mol
InChI Key: KIFXMLBSRVXOGB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy-methylphenyl group. The compound is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

The synthesis of 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Methoxy-6-methylphenylboronic acid+PinacolThis compound+Water\text{2-Methoxy-6-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Methoxy-6-methylphenylboronic acid+Pinacol→this compound+Water

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with electron-rich sites, facilitating various chemical transformations. This coordination ability makes the compound a valuable catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds such as:

    Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the dioxaborolane ring and has different reactivity and applications.

    Pinacolborane: This compound is similar in that it contains a boron atom and a pinacol group, but it does not have the methoxy-methylphenyl substituent.

    Boronic esters: These compounds share the boron-oxygen framework but differ in the organic groups attached to the boron atom.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-8-7-9-11(16-6)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFXMLBSRVXOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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